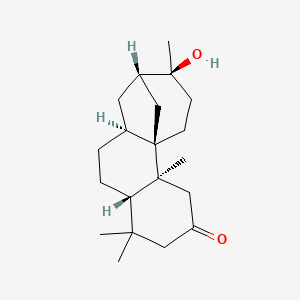
Stemodinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stemodinone, also known as this compound, is a useful research compound. Its molecular formula is C20H32O2 and its molecular weight is 304.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stemodinone exhibits a variety of biological activities that make it a candidate for therapeutic applications:
- Antiviral Properties : Research has shown that this compound and its derivatives possess antiviral activity. For instance, studies indicated that certain stemodane diterpenes, including this compound, demonstrated significant plaque reduction against herpes simplex virus type 1 (HSV-1) at concentrations ranging from 30 to 200 mg/mL, with a maximum reduction of 77% observed for stemodinoside B .
- Antibacterial Effects : In vitro tests have evaluated the antibacterial properties of this compound against various strains such as Shigella flexneri and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated that stemodinoside B was particularly effective against Klebsiella pneumoniae and Listeria monocytogenes .
- Cytotoxicity Against Cancer Cells : this compound has shown promising results in inhibiting cancer cell proliferation. It has been tested against several cancer cell lines including SW480, HL-60, and MCF-7, revealing IC50 values comparable to those of established chemotherapeutic agents like cisplatin .
Synthetic Methodologies
The synthesis of this compound is complex due to its intricate structure. Various synthetic routes have been explored:
- Total Synthesis Techniques : A notable method involves the use of organoiron chemistry to construct the sterically congested quaternary carbon centers essential for its structure. This approach allows for efficient ring-exchange reactions to yield this compound from simpler precursors .
- Oxidative Transformations : The oxidation of stemodin has been documented as a pathway to synthesize this compound. This method highlights the versatility of natural products in organic synthesis and their potential as templates for developing new therapeutic agents .
Case Studies
Several documented case studies illustrate the applications of this compound in research:
Propiedades
Número CAS |
41943-80-0 |
|---|---|
Fórmula molecular |
C20H32O2 |
Peso molecular |
304.5 g/mol |
Nombre IUPAC |
(1R,2S,7S,10S,12S,13S)-13-hydroxy-2,6,6,13-tetramethyltetracyclo[10.3.1.01,10.02,7]hexadecan-4-one |
InChI |
InChI=1S/C20H32O2/c1-17(2)11-15(21)12-18(3)16(17)6-5-13-9-14-10-20(13,18)8-7-19(14,4)22/h13-14,16,22H,5-12H2,1-4H3/t13-,14-,16-,18-,19-,20+/m0/s1 |
Clave InChI |
MTHCEQRYJNYWKN-BVJMBNRTSA-N |
SMILES |
CC1(CC(=O)CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C |
SMILES isomérico |
C[C@@]1(CC[C@@]23C[C@@H]1C[C@@H]2CC[C@@H]4[C@@]3(CC(=O)CC4(C)C)C)O |
SMILES canónico |
CC1(CC(=O)CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)C |
Sinónimos |
stemodinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















